molecular formula C11H8BrNO3 B599549 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 145369-93-3

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No. B599549
M. Wt: 282.093
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 282.09 .

Scientific Research Applications

  • Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). This compound, related to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, shows increased solubility and low fluorescence, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

  • Synthesis of Novel Quinolone Derivatives : Another research focuses on the synthesis of novel 1,1′-di(4-quinolone-3-carboxylate) and related compounds, showcasing the chemical versatility and potential applications in creating new quinolone-based molecules (Kurasawa et al., 2014).

  • Bromophenols and Brominated Tetrahydroisoquinolines : A study on the red alga Rhodomela confervoides reveals new bromophenols and brominated tetrahydroisoquinolines, indicating the natural occurrence and potential bioactive properties of such compounds (Ma et al., 2007).

  • Knorr Synthesis of Quinoline Derivatives : The Knorr synthesis of 6-bromo-quinolin-2(1H)-one, a process related to the production of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, is explored, highlighting the chemical pathways and optimizations in synthesizing these compounds (Wlodarczyk et al., 2011).

  • Electrochemistry and Spectroelectrochemistry : A study investigating the oxidation mechanism of selected hydroxyquinoline carboxylic acids in an aprotic environment offers insights into the electrochemical properties of these compounds, which can be crucial for their applications in biosystems (Sokolová et al., 2015).

  • Anti-Plasmodial Activity : Research on the synthesis of halogenated 4-quinolones and their evaluation as antiplasmodial agents underscores the potential of these compounds in medical applications, particularly against Plasmodium falciparum (Vandekerckhove et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

CAS RN

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
SA Kazi, GF Kelso, S Harris, RI Boysen, J Chowdhury… - Tetrahedron, 2010 - Elsevier
… To a stirred solution of methyl 6-bromo-4-hydroxyquinoline-2-carboxylate 4 (100 mg, 0.355 mmol) in dry methanol (5 mL) were added 2,2′-ethylene dioxy-bis-ethylamine (148 mg, 1.0 …
Number of citations: 15 www.sciencedirect.com

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